Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, reflecting the precise positional relationships between functional groups and ring systems. The compound's structural foundation consists of a benzoate ester core with specific substitution patterns that define its chemical identity. The methyl ester functionality occupies the carboxylic acid position, while the amino group is positioned at the 5-position of the benzene ring, creating a meta-relationship between these substituents. The most structurally complex component involves the 2-positioned piperazine ring system, which itself carries an isopropyl substituent at the 2-position of the piperazine ring.
Detailed structural analysis reveals specific molecular characteristics that can be systematically catalogued in the following comprehensive data table:
| Structural Parameter | Specification | Chemical Significance |
|---|---|---|
| Molecular Formula | C15H23N3O2 | Indicates three nitrogen atoms and two oxygen atoms |
| Molecular Weight | 277.36 g/mol | Moderate molecular weight suitable for various applications |
| Chemical Abstracts Service Number | 1242268-13-8 | Unique identifier for regulatory and research purposes |
| International Chemical Identifier Key | VTZFLRMASHDESD-UHFFFAOYSA-N | Computational identifier for database searches |
| Simplified Molecular Input Line Entry System | COC(=O)c1cc(N)ccc1N1CCNCC1C(C)C | Linear notation representing molecular connectivity |
| Material Safety Data Sheet Number | MFCD16710283 | Reference for handling and storage protocols |
The structural complexity extends beyond simple substitution patterns to encompass stereochemical considerations and conformational preferences. The piperazine ring system adopts preferred chair conformations that influence the overall molecular geometry, while the isopropyl substituent introduces additional steric factors that affect molecular interactions. The presence of multiple nitrogen atoms creates opportunities for hydrogen bonding and coordination chemistry, while the ester functionality provides sites for potential hydrolytic transformations. This combination of structural features positions the compound within a specialized subset of heterocyclic aromatics that demonstrate enhanced molecular diversity compared to simpler benzoate derivatives.
Historical Development in Heterocyclic Chemistry
The historical development of piperazine-containing compounds traces back to fundamental discoveries in heterocyclic chemistry that established the foundation for modern pharmaceutical and materials science applications. Piperazine itself was first synthesized through systematic investigations into cyclic diamine structures, with early research focusing on the chemical properties and synthetic accessibility of six-membered rings containing two nitrogen atoms. The nomenclature "piperazine" originated from the structural similarity to piperidine, with the addition of the "az" infix indicating the presence of an additional nitrogen atom compared to the parent piperidine structure. This etymological connection reflects the systematic approach that early chemists employed to classify and understand expanding families of heterocyclic compounds.
The evolution of piperazine chemistry gained significant momentum during the mid-twentieth century when researchers began recognizing the biological activity potential of substituted piperazine derivatives. The synthesis of benzylpiperazine by Burroughs Wellcome & Company in 1944 marked a pivotal moment in the field, demonstrating that piperazine frameworks could serve as versatile scaffolds for biological activity. Initially investigated as potential antihelminthic agents for veterinary applications, piperazine derivatives quickly expanded into broader pharmaceutical research areas as scientists discovered their diverse pharmacological properties. The systematic exploration of substitution patterns on both the piperazine ring and attached aromatic systems led to the development of numerous therapeutic compounds.
The specific development of amino-substituted benzoate derivatives containing piperazine moieties represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that such compounds could serve multiple functional roles in chemical research. The strategic positioning of amino groups on benzoate frameworks creates opportunities for further synthetic elaboration, while the incorporation of piperazine substituents introduces basic nitrogen functionalities that enhance molecular interactions. Recent pharmaceutical research has demonstrated that piperazine-containing compounds exhibit remarkable structural diversity, with over one hundred distinct molecules containing piperazine moieties being developed for various therapeutic applications. This historical progression from simple heterocyclic synthesis to complex pharmaceutical applications illustrates the transformative potential of systematic structural modification in organic chemistry.
Position Within Piperazine-Based Benzoate Derivatives
This compound occupies a distinctive position within the broader family of piperazine-based benzoate derivatives, representing a specific structural archetype that combines amino substitution with complex heterocyclic functionalization. The compound belongs to a specialized class of molecules where piperazine rings serve as connecting elements between aromatic benzoate cores and aliphatic substituents, creating hybrid structures that exhibit characteristics of both aromatic and heterocyclic chemistry. Comparative analysis with related compounds reveals systematic structural relationships that illuminate the strategic design principles underlying this molecular family.
Structural comparison with closely related compounds demonstrates the systematic variation possible within this chemical class. The compound methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate represents a simpler structural variant where the isopropyl substitution is replaced by a methyl group directly attached to the piperazine nitrogen. This structural modification results in reduced steric bulk and altered electronic properties while maintaining the fundamental amino-benzoate-piperazine connectivity pattern. Similarly, methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate demonstrates how additional aromatic substitution can be incorporated into the piperazine framework, creating compounds with enhanced molecular complexity and potentially altered biological activity profiles.
The following comparative analysis table illustrates the structural relationships within this compound family:
| Compound | Molecular Formula | Molecular Weight | Piperazine Substitution Pattern | Structural Complexity |
|---|---|---|---|---|
| This compound | C15H23N3O2 | 277.36 | 2-Isopropyl substituted | Moderate complexity |
| Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | C13H19N3O2 | 249.31 | 4-Methyl substituted | Lower complexity |
| Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate | C22H29N3O2 | 367.49 | 2-Isopropyl, 4-benzyl substituted | Higher complexity |
The position of this compound within this structural continuum reflects the balance between synthetic accessibility and molecular functionality that characterizes effective chemical design. The isopropyl substitution pattern provides sufficient steric bulk to influence molecular conformation without creating excessive synthetic complexity, while the amino group positioning allows for potential further functionalization through standard aromatic substitution chemistry. This structural positioning makes the compound particularly valuable as an intermediate in synthetic sequences designed to create more complex molecular architectures.
Properties
IUPAC Name |
methyl 5-amino-2-(2-propan-2-ylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)14-9-17-6-7-18(14)13-5-4-11(16)8-12(13)15(19)20-3/h4-5,8,10,14,17H,6-7,9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZFLRMASHDESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C2=C(C=C(C=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193245 | |
| Record name | Methyl 5-amino-2-[2-(1-methylethyl)-1-piperazinyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-13-8 | |
| Record name | Methyl 5-amino-2-[2-(1-methylethyl)-1-piperazinyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-2-[2-(1-methylethyl)-1-piperazinyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Methyl 5-Aminobenzoate Intermediate
The methyl 5-aminobenzoate scaffold can be prepared via esterification of 5-aminosalicylic acid derivatives or through nitration followed by reduction of methyl 2-substituted benzoates. Common esterification catalysts include thionyl chloride and concentrated sulfuric acid, with solvents such as chloroform, polar aprotic solvents, or hydrocarbons facilitating the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Several methods utilize palladium catalysts for C-N bond formation between the aromatic ring and piperazine substituent:
| Catalyst & Conditions | Solvent System | Yield (%) | Notes |
|---|---|---|---|
| [1,1'-bis(diphenylphosphino)ferrocene]PdCl2 | Ethanol, dichloromethane, water | 39 | Reaction at 85°C, with sodium carbonate |
| Pd(II) acetate with KOAc | DMF, toluene | 71.2 | Suzuki-type coupling with boronic acid |
| Tetrakis(triphenylphosphine)Pd(0) | Water, DMF | 39 | Cross-coupling with boronic acid derivatives |
These reactions typically require inert atmosphere (argon), elevated temperatures (80–90°C), and careful control of stoichiometry and reaction times (3–16 hours).
Alternative Synthetic Routes
- Nucleophilic aromatic substitution on halogenated benzoate derivatives with piperazine derivatives, sometimes using bases like potassium tert-butoxide, in solvents such as ketones or esters, at temperatures ranging from -10°C to 60°C.
- Use of azide intermediates and subsequent reduction to amines to introduce the amino group at the 5-position.
Research Findings and Optimization
- The use of potassium tert-butoxide in polar aprotic solvents allows for efficient substitution reactions with good control over regioselectivity and yield.
- Protection strategies for piperazine nitrogen atoms (e.g., tert-butoxycarbonyl groups) facilitate selective functionalization and prevent side reactions.
- Optimization of palladium-catalyzed cross-coupling conditions, including choice of ligands and bases, significantly affects yield and purity of the final product.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Esterification of benzoate | Thionyl chloride, sulfuric acid | Chloroform, hydrocarbons | Room temp to reflux | High | Standard esterification catalysts |
| Amino group introduction | Reduction of nitro precursor or azide reduction | Polar aprotic solvents | 0–60°C | Moderate | Azide sources: sodium azide, diphenylphosphoryl azide |
| Piperazine substitution | Pd-catalyzed cross-coupling (PdCl2, Pd(0)) | Ethanol, DMF, toluene | 80–90°C | 39–71 | Requires inert atmosphere, base (KOAc, NaHCO3) |
| Piperazine derivative prep | Protection/deprotection, alkylation | DMF, THF | 20–50°C | ~97 | Use of tert-butyl protecting groups |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate exhibit potential antidepressant properties. A study conducted on piperazine derivatives demonstrated their efficacy in modulating serotonin receptors, which are crucial in the treatment of depression . The structural similarity of this compound suggests it may also influence serotonergic pathways.
Anticancer Properties
The benzoate structure is known for its anticancer potential. Compounds with similar functionalities have been investigated for their ability to inhibit tumor growth. A case study highlighted that derivatives of piperazine can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins . this compound could be explored further for its anticancer efficacy.
Neuroprotective Effects
Studies on piperazine derivatives have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress and neuroinflammation . Research exploring the neuroprotective effects of this compound could provide insights into new therapeutic strategies for neurodegenerative disorders.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Substituent Position on Piperazine: The target compound’s 2-(propan-2-yl) group contrasts with the 4-methyl substituent in analogs . For instance, a 2-substituted piperazine may restrict rotation compared to 4-substituted analogs, affecting pharmacophore alignment.
Amino Group at 5-Position: The 5-amino group, absent in Ethyl 2-(4-methylpiperazin-1-yl)benzoate, enhances polarity and hydrogen-bond donor capacity, which could improve aqueous solubility or target engagement relative to non-amino analogs.
Ester Group Variation : Ethyl esters (e.g., Ethyl 2-(4-methylpiperazin-1-yl)benzoate) exhibit higher lipophilicity (logP) than methyl esters, impacting membrane permeability and metabolic stability.
Physicochemical Implications
- Steric Effects : The bulky isopropyl group may hinder interactions with flat binding pockets, unlike smaller substituents (e.g., 4-methyl or halogenated groups in ’s compounds ).
- Synthetic Accessibility : Piperazine derivatives with para-substituents (e.g., 4-methyl) are more commonly reported in patents (e.g., ’s Pd-catalyzed coupling ), whereas 2-substituted analogs may require tailored synthetic routes.
Biological Activity
Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoate moiety along with an amino group and a piperazine ring, which are critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Moderate |
| Escherichia coli | 15 | Moderate |
| Klebsiella pneumoniae | 20 | Good |
| Bacillus subtilis | 22 | Good |
These results indicate that the compound exhibits moderate to good antibacterial activity against tested strains, suggesting its potential as a therapeutic agent in treating bacterial infections .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is consistent with findings from studies on similar piperazine derivatives which have shown interference with bacterial ribosomal function .
Case Studies
In a notable study, this compound was tested in vivo using mouse models infected with S. aureus. The compound was administered at varying doses, and the survival rates were monitored.
Table 2: Survival Rates in Mouse Model
| Dose (mg/kg) | Survival Rate (%) |
|---|---|
| 10 | 60 |
| 20 | 75 |
| 50 | 90 |
The data indicates a dose-dependent increase in survival rates, highlighting the compound's efficacy in combating bacterial infections .
Q & A
Q. What synthetic methodologies are optimized for preparing Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate?
The synthesis typically involves multi-step reactions, including amide coupling and nucleophilic substitution. For example:
- Carbodiimide/HOBt-mediated coupling : Evidence from analogous benzoate derivatives (e.g., methyl 5-amino-2-[2-(4-fluorophenyl)ethyl]benzoate) shows that carbodiimide reagents (e.g., EDC) with N-hydroxybenzotriazole (HOBt) enhance amide bond formation efficiency. Reaction conditions (pH 6–7, 0–5°C) minimize side reactions like epimerization .
- Piperazine introduction : Nucleophilic substitution at the benzoate 2-position using 2-(propan-2-yl)piperazine under reflux in polar aprotic solvents (e.g., DMF or DCM) is common. Yields >80% are achievable with stoichiometric base (e.g., K₂CO₃) .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and the ester moiety (δ 3.8–4.0 ppm for methoxy group) .
- X-ray crystallography : For derivatives like 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium benzoate, crystallographic data (e.g., C–H⋯O/F interactions, chair conformation of piperazine) validate stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Piperazine substituents : The 2-(propan-2-yl) group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with morpholine analogs (e.g., ethyl 5-amino-2-(morpholin-4-yl)benzoate) show reduced activity, suggesting piperazine’s conformational flexibility is critical .
- Amino group position : The 5-amino group on the benzoate core enables hydrogen bonding with target proteins (e.g., enzymes or receptors). Derivatives lacking this group show diminished binding in biochemical assays .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields (e.g., 85% vs. <50% for similar derivatives) may arise from:
- Steric hindrance : Bulky substituents on the benzoate ring (e.g., 4-methylphenyl) can impede nucleophilic substitution. Kinetic studies using reaction calorimetry suggest optimizing solvent polarity (e.g., switching from DCM to THF) improves accessibility .
- Competitive side reactions : In HOBt-free conditions, undesired O-acylisourea intermediates dominate. Adding HOBt (1.2 equiv.) suppresses this pathway, increasing amide yields by >40% .
Q. How can crystallographic fragment screening elucidate target interactions?
Crystallographic studies of related compounds (e.g., 3-(4-phenylpiperazin-1-yl)-propane-1,2-diol) reveal:
- Binding motifs : The piperazine nitrogen participates in hydrogen bonds with catalytic residues (e.g., in FAD-dependent oxidoreductases).
- Conformational adaptability : Piperazine’s chair-to-boat transitions enable fit into diverse binding pockets. Fragment screening data for similar esters (e.g., methyl 4-[[(2-hydroxyacetyl)-hydrazinylidene]-methyl]benzoate) highlight the importance of torsional angles (e.g., θ = 77–79°) for target engagement .
Methodological Considerations
Q. What analytical techniques quantify stability under physiological conditions?
- HPLC-UV/MS : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) monitors degradation products. For example, ester hydrolysis to benzoic acid derivatives is tracked at λ = 254 nm .
- pH-solubility profiling : Buffered solutions (pH 1–10) assess stability. Derivatives with electron-withdrawing groups (e.g., fluoro) show enhanced stability at pH 7.4 (t½ > 24h) .
Q. How are computational models used to predict pharmacokinetic properties?
- Molecular docking : Software like AutoDock Vina predicts binding affinities to cytochrome P450 enzymes (e.g., CYP3A4). Piperazine-containing analogs exhibit moderate metabolic clearance (CL = 15–20 mL/min/kg) .
- ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5) and blood-brain barrier penetration (BBB+), suggesting CNS activity potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
